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molecular formula C10H17NO2 B074488 N-Cyclohexylacetoacetamide CAS No. 1132-42-9

N-Cyclohexylacetoacetamide

Cat. No. B074488
M. Wt: 183.25 g/mol
InChI Key: FLCPERRDPXWFDK-UHFFFAOYSA-N
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Patent
US04013684

Procedure details

24 parts (by weight) of α-acetoxypropionaldehyde is stirred with 36.6 parts of acetoacetic cyclohexylamide and 1 part of concentrated H2SO4 in 100 parts of toluene for 3 hours at 50° C. After the mixture has been cooled to room temperature it is washed with sodium hydrogen carbonate. The organic phase is dried with Na2SO4 and concentrated to dryness. There is obtained 41 parts of 2,5-dimethylfuran-3-carboxylic cyclohexylamide having a melting point of 111° to 113° C. After recrystallization from cyclohexane the compound melts at 114° to 115° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH:5]([CH3:8])[CH:6]=O)(=O)[CH3:2].[CH:9]1([NH:15][C:16](=[O:21])[CH2:17]C(C)=O)[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.OS(O)(=O)=O>C1(C)C=CC=CC=1>[CH:9]1([NH:15][C:16]([C:17]2[CH:6]=[C:5]([CH3:8])[O:4][C:1]=2[CH3:2])=[O:21])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)NC(CC(=O)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
is washed with sodium hydrogen carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(CCCCC1)NC(=O)C1=C(OC(=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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